3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C13H11F3O2. It is characterized by a cyclohexenone core substituted with a hydroxy group and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable enones in the presence of phenyl pyruvate. This reaction is typically carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding the desired product with high regio- and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted compound with applications in catalysis and drug design.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: A structurally related compound with potential therapeutic applications.
Uniqueness
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is unique due to its cyclohexenone core and the presence of both a hydroxy group and a trifluoromethylphenyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,7,9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLOBHLHXMJGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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